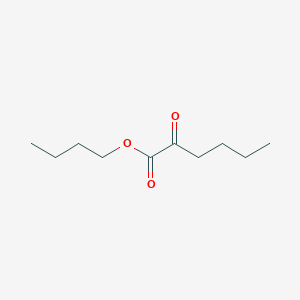
Butyl 2-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-oxohexanoate, also known as this compound, is an organic compound belonging to the class of β-keto esters. This compound is characterized by the presence of a keto group (C=O) at the second carbon of the hexanoic acid chain, with a butyl ester group attached to the carboxyl end. β-Keto esters are important intermediates in organic synthesis due to their dual electrophilic and nucleophilic sites, making them versatile building blocks in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-oxohexanoate can be achieved through various methods, including the transesterification of β-keto esters. One common approach involves the reaction of ethyl acetoacetate with butanol in the presence of an acid catalyst. The reaction proceeds via the formation of an enol intermediate, which then undergoes nucleophilic attack by the alcohol, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale transesterification processes. These processes often utilize catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time to prevent side reactions and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: Reduction of the keto group can yield secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Caproic acid derivatives.
Reduction: 2-Hydroxyhexanoic acid butyl ester.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 2-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving metabolic pathways and enzyme kinetics.
Industry: It is utilized in the production of flavors, fragrances, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of Butyl 2-oxohexanoate involves its ability to participate in nucleophilic acyl substitution reactions. The keto group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the ester can be converted into different functional groups through nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Butyl 2-oxohexanoate can be compared with other β-keto esters such as:
Ethyl acetoacetate: Similar in structure but with an ethyl ester group instead of a butyl ester.
Methyl acetoacetate: Contains a methyl ester group, making it less bulky compared to the butyl ester.
Ethyl benzoylacetate: Features a benzoyl group, adding aromatic character to the compound.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and physical properties, making it suitable for particular applications where other β-keto esters may not be as effective.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
butyl 2-oxohexanoate |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
OZNUERXLIINFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















